1-(4-Bromophenyl)-3-[4-(4-chlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-BROMOPHENYL)-3-[4-(4-CHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by the presence of bromophenyl and chlorobenzyl groups attached to a piperazine ring, which is further connected to a dihydropyrrole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-[4-(4-CHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes:
Formation of the Bromophenyl Intermediate: This step involves the bromination of phenyl compounds under controlled conditions.
Synthesis of the Chlorobenzyl Piperazine: This involves the reaction of piperazine with chlorobenzyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the chlorobenzyl piperazine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-3-[4-(4-CHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and chlorobenzyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions.
Scientific Research Applications
1-(4-BROMOPHENYL)-3-[4-(4-CHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-3-[4-(4-CHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The bromophenyl and chlorobenzyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOPHENYL)-1H-PYRROLE-2-CARBOXYLIC ACID: Shares the bromophenyl group but differs in the pyrrole structure.
4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE: Contains similar halogenated aromatic groups but with different substituents.
Uniqueness
1-(4-BROMOPHENYL)-3-[4-(4-CHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H21BrClN3O2 |
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Molecular Weight |
462.8 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21BrClN3O2/c22-16-3-7-18(8-4-16)26-20(27)13-19(21(26)28)25-11-9-24(10-12-25)14-15-1-5-17(23)6-2-15/h1-8,19H,9-14H2 |
InChI Key |
NAONEYFLWZUOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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